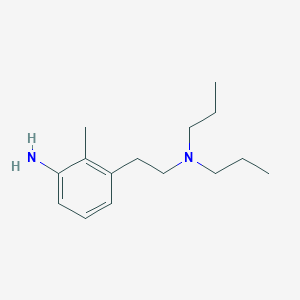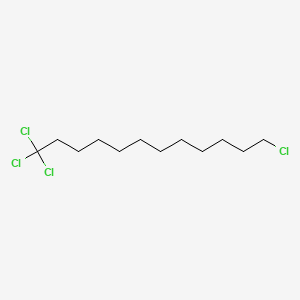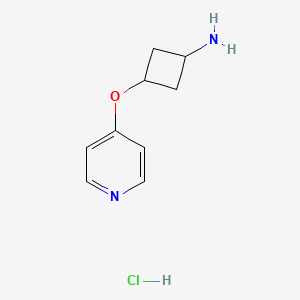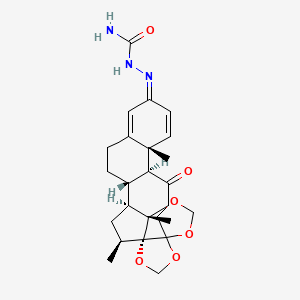
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is a synthetic steroid derivative. Steroid derivatives are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of interest due to its unique chemical structure, which may confer specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Functional Group Protection: Protecting groups are often used to prevent unwanted reactions at specific sites.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Methylenedioxy Formation: This step involves the formation of methylenedioxy bridges, which can be achieved using reagents like formaldehyde and a suitable acid catalyst.
Semicarbazone Formation: The final step involves the reaction of the ketone group with semicarbazide to form the semicarbazone derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reagent concentrations.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used to treat inflammation and immune-related conditions.
Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is unique due to its specific chemical structure, which may confer distinct biological activities compared to other steroid derivatives. Its methylenedioxy bridges and semicarbazone group are not commonly found in other similar compounds, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C25H33N3O6 |
|---|---|
Molecular Weight |
471.5 g/mol |
InChI |
InChI=1S/C25H33N3O6/c1-14-8-18-17-5-4-15-9-16(27-28-21(26)30)6-7-22(15,2)20(17)19(29)10-23(18,3)25(14)24(33-13-34-25)11-31-12-32-24/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3,(H3,26,28,30)/b27-16-/t14-,17-,18-,20+,22-,23-,24?,25+/m0/s1 |
InChI Key |
YISHKSDOXRWYLO-NUHMIIICSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=C/C(=N\NC(=O)N)/C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=NNC(=O)N)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



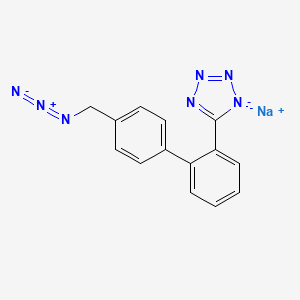
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
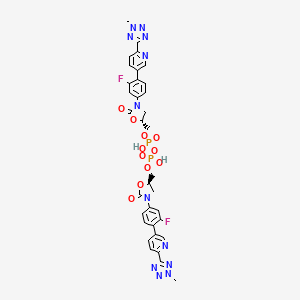

![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
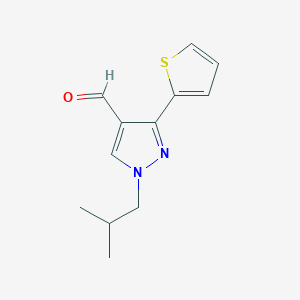
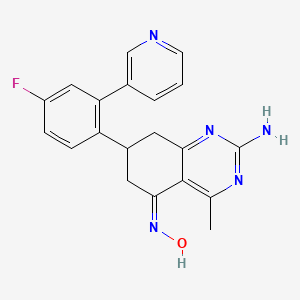
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)

